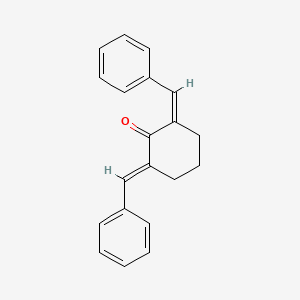

(2Z,6E)-2,6-dibenzylidenecyclohexanone

Description

Contextualization within Dibenzylidene Cyclohexanone (B45756) Isomers

The double bonds adjacent to the carbonyl group in 2,6-dibenzylidenecyclohexanone (B188912) allow for the existence of geometric isomers. The arrangement of substituents around these double bonds can be described using E/Z notation. uou.ac.in This gives rise to three potential isomers: (2E,6E), (2Z,6Z), and the mixed isomer, (2Z,6E).

The stability and formation of these isomers are influenced by steric and electronic factors. Research indicates that for dibenzylidene derivatives of cyclopentanone (B42830) and cyclohexanone, the (2E,6E)-isomer is generally the most stable and is the one most frequently isolated from synthesis. nih.govnih.gov The 'E' configuration (from the German entgegen, meaning opposite) places the bulky phenyl groups on opposite sides of the respective double bonds, minimizing steric hindrance. Conversely, the 'Z' configuration (zusammen, meaning together) results in greater steric crowding. uou.ac.in

The (2Z,6E) isomer represents a hybrid configuration, with one benzylidene group in the 'Z' arrangement and the other in the 'E' arrangement. nih.govchemspider.com The percentage of E,Z- and Z,Z-isomers has been observed to increase as the size of the cycloalkanone ring increases. nih.govnih.gov While the (2E,6E) isomer is typically the major product of synthesis, understanding the properties and potential interconversion of all isomers, including the (2Z,6E) form, is crucial for controlling reaction outcomes and exploring their unique reactivity.

Table 1: Geometric Isomers of 2,6-Dibenzylidenecyclohexanone

| Isomer | IUPAC Name | Stereochemistry | General Stability |

|---|---|---|---|

| (2E,6E) | (2E,6E)-2,6-bis(phenylmethylidene)cyclohexan-1-one | Both phenyl groups are 'trans' to the carbonyl group's ring structure. | Most stable, commonly synthesized product. nih.govchemsynthesis.com |

| (2Z,6E) | (2Z,6E)-2,6-bis(phenylmethylidene)cyclohexan-1-one | One phenyl group is 'cis' and one is 'trans' to the carbonyl group's ring structure. | Less stable than the (E,E) isomer. nih.govchemspider.com |

| (2Z,6Z) | (2Z,6Z)-2,6-bis(phenylmethylidene)cyclohexan-1-one | Both phenyl groups are 'cis' to the carbonyl group's ring structure. | Generally the least stable due to significant steric hindrance. |

Role as a Key Intermediate and Synthetic Scaffold

Dibenzylidene cyclohexanones, including the (2Z,6E) isomer, are valuable intermediates in organic synthesis. The α,β-unsaturated ketone functional groups are highly reactive and participate in a variety of chemical transformations. researchgate.net Their structure serves as a scaffold for building more complex molecules, particularly various heterocyclic compounds. researchgate.netresearchgate.net

For instance, the (2E,6E) isomer of 2,6-dibenzylidenecyclohexanone has been utilized as a starting material for the synthesis of indazole derivatives. researchgate.netresearchgate.net The reaction involves the treatment of the dibenzylidene cyclohexanone with hydrazine (B178648) hydrate (B1144303), leading to the formation of a polycyclic indazole structure. researchgate.net Furthermore, these compounds are recognized as important precursors for pyrimidine (B1678525) derivatives and other bioactive molecules. kuet.ac.bd The conjugated system of double bonds makes them suitable substrates for addition reactions, such as the Michael addition, allowing for further functionalization. taylorandfrancis.com The use of substituted benzaldehydes in the initial synthesis also allows for the introduction of various functional groups onto the phenyl rings, creating a diverse library of derivatives for further synthetic exploration. nih.govkuet.ac.bd

Historical Perspectives on Dibenzylidene Cyclohexanone Research

The synthesis of dibenzylidene cyclohexanones is rooted in one of the fundamental name reactions in organic chemistry: the Claisen-Schmidt condensation. kuet.ac.bd This reaction, a variation of the aldol (B89426) condensation, was independently reported by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881. wikipedia.org It describes the base- or acid-catalyzed reaction between an aldehyde or ketone possessing an α-hydrogen and a carbonyl compound that lacks one, typically an aromatic aldehyde like benzaldehyde (B42025). wikipedia.orgncert.nic.in

The synthesis of 2,6-dibenzylidenecyclohexanone is a classic example of a double Claisen-Schmidt condensation. In this process, a cyclohexanone molecule, which has acidic α-hydrogens on both sides of the carbonyl group, reacts with two equivalents of benzaldehyde. mdpi.comresearchgate.net The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521), which deprotonates the cyclohexanone to form an enolate. kuet.ac.bd This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, followed by a dehydration step to form the α,β-unsaturated system. The process is repeated on the other side of the cyclohexanone ring to yield the final dibenzylidene product. mdpi.com Over the decades, numerous catalysts and conditions have been developed to improve the efficiency and selectivity of this condensation, including the use of solid catalysts and solvent-free conditions. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2E,6Z)-2,6-dibenzylidenecyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14-,19-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKKGXDAWIAYSA-KPNKYRRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C\C3=CC=CC=C3)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101254336 | |

| Record name | (2E,6Z)-2,6-Bis(phenylmethylene)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251909-29-2, 897-78-9 | |

| Record name | (2E,6Z)-2,6-Bis(phenylmethylene)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251909-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibenzylidenecyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,6Z)-2,6-Bis(phenylmethylene)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibenzylidenecyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2z,6e 2,6 Dibenzylidenecyclohexanone

Diverse Synthetic Routes to Dibenzylidene Cyclohexanones

The primary and most classical method for synthesizing dibenzylidene cycloalkanones is the Claisen-Schmidt condensation. researchgate.netwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org However, variations and alternative pathways have been developed to improve efficiency, yield, and environmental friendliness.

The Claisen-Schmidt condensation remains the foundational method for preparing bis-(benzylidene)-alkanones. mdpi.com It involves the reaction between cyclohexanone (B45756) and two equivalents of benzaldehyde (B42025). nih.govmdpi.com This condensation can be catalyzed by either bases or acids, and can even proceed under catalyst-free conditions at high temperatures. researchgate.netwikipedia.orggoogle.com

Base-catalyzed Claisen-Schmidt condensation is a widely utilized and traditional method for synthesizing 2,6-dibenzylidenecyclohexanone (B188912). researchgate.netnih.gov The reaction is typically carried out by treating cyclohexanone with two equivalents of benzaldehyde in the presence of a base, such as sodium hydroxide (B78521) (NaOH). ugm.ac.idkuet.ac.bd The mechanism involves the deprotonation of an α-carbon of the cyclohexanone by the base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule. A subsequent dehydration reaction forms the benzylidene moiety. This process is repeated on the other α-carbon of the cyclohexanone to yield the final 2,6-dibenzylidenecyclohexanone product. Various solid base catalysts, including layered double hydroxides (LDH) and their mixed oxide derivatives, have also proven effective, demonstrating high selectivity and conversion rates. researchgate.netmdpi.comnih.govmdpi.com For instance, calcined MgFeAl-LDH catalysts have achieved a 93% conversion with total selectivity for 2,6-dibenzylidenecyclohexanone after 2 hours at 120°C. nih.govmdpi.com

Table 1: Selected Base-Catalyzed Syntheses of Dibenzylidenecyclohexanone Derivatives

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| NaOH | Benzaldehyde, Cyclohexanone | Microwave (2 min) | 98% | ugm.ac.id |

| NaOH | 4-Methoxybenzaldehyde, Cyclohexanone | Microwave (2 min) | 100% | ugm.ac.id |

| NaOH | 3,4-Dimethoxybenzaldehyde, Cyclohexanone | Microwave (2 min) | 93% | ugm.ac.id |

| cLDH-CO₃²⁻/OH⁻-CP (calcined) | Benzaldehyde, Cyclohexanone | 120°C, 2 hours (solvent-free) | 93% Conversion | nih.govmdpi.com |

While base catalysis is common, acid-catalyzed pathways also facilitate the synthesis of 2,6-dibenzylidenecyclohexanone. researchgate.net A variety of acid catalysts have been reported for this transformation, including strong acids and Lewis acids such as TiCl₃(CF₃SO₃), SmI₃, Mg(HSO₄)₂, and InCl₃. researchgate.net The mechanism under acidic conditions differs from the base-catalyzed route. The acid first protonates the carbonyl oxygen of the cyclohexanone, which enhances its tendency to form an enol. The electron-rich enol then acts as the nucleophile, attacking the carbonyl carbon of a protonated benzaldehyde molecule. As with the base-catalyzed method, this process of addition followed by dehydration occurs sequentially at both α-positions of the cyclohexanone to afford the final product. However, many reported acid-catalyzed methods can suffer from side reactions or require harsh conditions and expensive reagents. researchgate.net

The synthesis of 2,6-dibenzylidenecyclohexanone can also be achieved without the use of a catalyst by employing high temperatures. google.com In one patented method, the reaction is performed by heating 2,6-dimethylcyclohexanone (B152311) and benzaldehyde to a temperature range of 180-230°C for 40-60 minutes. google.com This process results in a product with high purity (over 99%) and a yield of up to 73%. google.com Similarly, solvent-free syntheses, which often involve heating the neat reactants, have been reported to produce quantitative yields in Claisen-Schmidt reactions. wikipedia.orgmdpi.com These thermal condensation methods offer advantages by simplifying the process, reducing waste from catalysts and solvents, and shortening reaction times. google.com

An alternative and novel route to 2,6-dibenzylidenecyclohexanone involves the elimination reaction of a pre-formed Mannich base. researchgate.netjetir.org In this method, a β-amino carbonyl compound, such as 2-(phenyl(phenylamino)methyl)cyclohexanone, is refluxed in acetic acid. researchgate.netjetir.org The reaction proceeds rapidly, yielding fine yellow crystals of the dibenzylidene product upon cooling. researchgate.net The proposed mechanism suggests that the Mannich base first undergoes a retrosynthesis in the presence of acetic acid to form cyclohexanone and a Schiff base as intermediates. The cyclohexanone then reacts on both of its enolizable sides with two molecules of the Schiff base, leading to a dimannich base. This intermediate subsequently undergoes an elimination reaction to furnish the corresponding 2,6-dibenzylidenecyclohexanone in good yield. researchgate.net This method is noted for its simplicity and the high purity of the resulting product. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful, eco-friendly technology for accelerating organic reactions. ugm.ac.idchemicaljournals.com This technique significantly reduces reaction times, often from hours to minutes, while frequently providing higher product yields compared to conventional heating methods. ugm.ac.idnih.gov The synthesis of dibenzylidenecyclohexanone derivatives via Claisen-Schmidt condensation is particularly amenable to microwave irradiation. ugm.ac.id In a typical MAOS protocol, cyclohexanone and benzaldehyde are reacted in the presence of a catalyst like NaOH under microwave irradiation for just a few minutes. ugm.ac.id This rapid and efficient internal heating is achieved through the direct coupling of microwave energy with polar molecules in the reaction mixture. nih.gov Research has demonstrated that MAOS methods are more efficient than traditional stirring methods, yielding products up to 98-100% in as little as two minutes. ugm.ac.id The advantages of MAOS include controlled heating, reduced solvent use, and faster optimization of reaction conditions. researchgate.net

Table 2: Comparison of MAOS vs. Conventional Stirring for Dibenzylidenecyclohexanone Synthesis ugm.ac.id

| Compound | Method | Reaction Time | Yield |

|---|---|---|---|

| (2E,6E)-2,6-dibenzylidenecyclohexanone | MAOS | 2 min | 98% |

| Stirring | 30 min | 70% | |

| (2E,6E)-bis(4-methoxybenzylidene)cyclohexanone | MAOS | 2 min | 100% |

| Stirring | 30 min | 80% |

Solvent-Free Reaction Conditions

In recent years, the principles of green chemistry have spurred the development of solvent-free synthetic methods, which minimize or eliminate the use of hazardous organic solvents. These techniques not only reduce environmental impact but also often lead to improved reaction rates, higher yields, and simpler work-up procedures.

One prominent solvent-free approach for the synthesis of dibenzylidenecyclohexanone derivatives is through microwave-assisted organic synthesis (MAOS) . This method utilizes microwave irradiation to efficiently heat the reaction mixture. In a typical procedure, cyclohexanone is reacted with benzaldehyde in the presence of a base catalyst, such as sodium hydroxide (NaOH), under solvent-free conditions. The reaction proceeds rapidly, often within minutes, to afford the desired product in high yields. For instance, the synthesis of (2E,6E)-bis(4-methoxybenzylidene)cyclohexanone and other derivatives has been achieved with yields of up to 100% in just 2 minutes using this technique. nih.govwikipedia.org The efficiency of MAOS is significantly higher compared to conventional stirring methods, which often require longer reaction times and may result in lower yields. nih.gov

Another effective solvent-free technique is grindstone chemistry , which involves the mechanical grinding of solid reactants in a mortar and pestle. This method provides the necessary energy to initiate and drive the reaction without the need for a solvent. The Claisen-Schmidt condensation between cyclohexanone and substituted benzaldehydes has been successfully carried out by grinding the reactants with a solid base like NaOH at room temperature. pkusz.edu.cn This simple, eco-friendly, and cost-effective method has proven to be a viable alternative to traditional solution-phase reactions for the synthesis of various heterocyclic compounds and intermediates.

The table below summarizes the key aspects of these solvent-free methodologies.

| Method | Catalyst | Reaction Time | Yield (%) | Ref. |

| Microwave-Assisted | NaOH | 2 min | 93-100 | nih.govwikipedia.org |

| Grinding | NaOH | 30 min | 94 | pkusz.edu.cn |

Exploration of Reaction Mechanisms in Dibenzylidene Cyclohexanone Synthesis

The formation of dibenzylidenecyclohexanone typically proceeds via a crossed aldol (B89426) condensation reaction, specifically the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst.

Proposed Mechanistic Pathways for Condensation Reactions

The most widely accepted mechanism for the synthesis of dibenzylidenecyclohexanone is the base-catalyzed Claisen-Schmidt condensation . The reaction proceeds through a series of steps:

Enolate Formation: A strong base, such as hydroxide (OH⁻), abstracts an α-hydrogen from cyclohexanone, which is the enolizable ketone, to form a resonance-stabilized enolate ion. libretexts.org

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of benzaldehyde, an aromatic aldehyde that lacks α-hydrogens and therefore cannot self-condense. This results in the formation of a β-hydroxy ketone intermediate (an aldol addition product).

Dehydration: This intermediate readily undergoes dehydration (loss of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, 2-benzylidenecyclohexanone (B74925).

Second Condensation: The process is repeated on the other side of the cyclohexanone ring. A base abstracts the remaining α-hydrogen from 2-benzylidenecyclohexanone to form a new enolate, which then attacks a second molecule of benzaldehyde. Subsequent dehydration yields the final product, 2,6-dibenzylidenecyclohexanone.

An alternative mechanism has been proposed that involves the formation of a Schiff base intermediate . In this pathway, a primary amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to generate an imine or Schiff base. mdpi.com In the context of dibenzylidenecyclohexanone synthesis from a β-amino carbonyl compound (Mannich base) in acetic acid, it has been suggested that the reaction proceeds through the retrosynthesis of the Mannich base to form cyclohexanone and a Schiff base. The cyclohexanone then reacts with two molecules of the Schiff base, followed by an elimination reaction to give the dibenzylidenecyclohexanone. pnrjournal.com

Role of Intermediates and Synthons (e.g., Cyclohexanone and Schiff Base)

In the Claisen-Schmidt condensation, cyclohexanone serves as the key nucleophilic synthon after its conversion to the cyclohexanone enolate . The enolate is the reactive intermediate that initiates the carbon-carbon bond formation with the aldehyde. The presence of two α-hydrogens on the cyclohexanone ring allows for the sequential condensation with two molecules of benzaldehyde.

Benzaldehyde acts as the electrophilic partner in this reaction. Its carbonyl carbon is susceptible to nucleophilic attack by the enolate. Since benzaldehyde lacks α-hydrogens, it cannot enolize, thus preventing self-condensation and favoring the desired crossed condensation reaction. libretexts.org

As mentioned previously, a Schiff base can also act as an intermediate synthon in an alternative mechanistic pathway. The formation of an imine from a primary amine and a carbonyl compound is a reversible process that involves nucleophilic addition followed by dehydration. mdpi.com In the proposed mechanism starting from a Mannich base, the in-situ generated Schiff base serves as the electrophile that reacts with the cyclohexanone enolate. pnrjournal.com

Control of Stereoselectivity in (2Z,6E) Isomer Synthesis

The double bonds formed during the synthesis of dibenzylidenecyclohexanone can exist as either E (entgegen) or Z (zusammen) isomers. The control of this stereochemistry is a critical aspect of the synthesis, particularly when a specific isomer, such as (2Z,6E)-2,6-dibenzylidenecyclohexanone, is desired.

Factors Influencing E/Z Isomer Formation

The formation of E/Z isomers in diarylidenecycloalkanones is influenced by several factors. Generally, the (E,E) isomer is the thermodynamically more stable and, therefore, the major product obtained under standard Claisen-Schmidt condensation conditions. nih.gov This preference is attributed to the lower steric hindrance in the E configuration, where the bulky phenyl groups are positioned away from the cyclohexanone ring.

The interconversion between E and Z isomers can be induced by external factors such as light and acids . nih.gov This suggests that the stereochemical outcome can be influenced by the reaction conditions. For instance, photochemical isomerization can be a potential route to access the less stable Z isomers from the more stable E isomers. rsc.org Similarly, acid catalysis can also play a role in the isomerization process. rsc.orgscielo.brresearchgate.net

The reaction conditions can be manipulated to favor either the kinetic or the thermodynamic product. wikipedia.org Kinetic control, which is favored at lower temperatures and shorter reaction times, leads to the faster-forming product, which may not be the most stable one. wikipedia.org Thermodynamic control, favored at higher temperatures and longer reaction times, allows the reaction to reach equilibrium, resulting in the most stable product. wikipedia.org In the context of dibenzylidenecyclohexanone synthesis, the (E,E) isomer is the thermodynamic product. Therefore, to obtain the (2Z,6E) isomer, exploring kinetically controlled conditions could be a viable strategy.

Stereochemical Control Strategies

Achieving stereochemical control to selectively synthesize the (2Z,6E) isomer of dibenzylidenecyclohexanone presents a significant challenge, as the (E,E) isomer is the predominant product under typical conditions. However, several strategies can be explored based on the principles of stereoselectivity.

One potential strategy is photochemical isomerization . Irradiating a solution of the more stable (E,E)-dibenzylidenecyclohexanone with light of a specific wavelength could induce isomerization to a mixture of isomers, from which the (2Z,6E) isomer could potentially be isolated. This approach has been utilized for the E/Z isomerization of other α,β-unsaturated carbonyl compounds. rsc.org

Acid-catalyzed isomerization is another plausible approach. By treating the (E,E) isomer with a suitable acid catalyst, it might be possible to establish an equilibrium that includes the (2Z,6E) isomer. rsc.orgscielo.brresearchgate.net The separation of the desired isomer from the equilibrium mixture would then be necessary.

Furthermore, exploring kinetically controlled reaction conditions could favor the formation of the less stable Z-isomer. This would involve conducting the Claisen-Schmidt condensation at low temperatures and with short reaction times, potentially using a strong, sterically hindered base to promote the formation of the kinetic enolate. wikipedia.org

Chemical Reactivity and Transformation Pathways of 2z,6e 2,6 Dibenzylidenecyclohexanone and Its Derivatives

Condensation Reactions

The most prominent condensation reaction involving (2Z,6E)-2,6-dibenzylidenecyclohexanone is its synthesis via a double Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of cyclohexanone (B45756) with two equivalents of benzaldehyde (B42025). nih.govlibretexts.orgsigmaaldrich.com The reaction proceeds through the formation of an enolate from cyclohexanone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated system. This process is repeated on the other side of the cyclohexanone ring to yield the final dibenzylidene product. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the yield of the condensation product. While sodium hydroxide (B78521) is a commonly used base, other catalysts such as solid p-toluenesulfonic acid and various metal complexes have also been employed to promote the reaction, sometimes under solvent-free or microwave-assisted conditions to enhance efficiency and environmental friendliness. researchgate.netnih.gov

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of substituted this compound derivatives by using appropriately substituted benzaldehydes. rsc.orgnih.gov This modularity is crucial for tuning the electronic and steric properties of the final molecule.

Table 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

| Derivative | Substituted Benzaldehyde | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-Bis(4-chlorobenzylidene)cyclohexanone | 4-chlorobenzaldehyde | EtOH | 35.58 | rsc.org |

| 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 4-methoxybenzaldehyde | EtOH | 22.96 | rsc.org |

| 2,6-Bis(cinnamylidene)cyclohexanone | Cinnamaldehyde | MeOH | 96.5 | rsc.org |

| 2,6-Dibenzylidenecyclohexanone (B188912) | Benzaldehyde | Pd/C, 180°C | 71.6 | google.com |

Addition Reactions

The electron-deficient nature of the exocyclic double bonds in this compound makes it susceptible to various nucleophilic addition reactions.

This compound and its derivatives are excellent Michael acceptors. The conjugated system allows for 1,4-addition of nucleophiles to the α,β-unsaturated ketone moiety. A wide range of nucleophiles, including carbanions, amines, and thiols, can participate in this reaction, leading to the formation of more complex molecular architectures. For instance, the reaction with indolin-2-one can proceed via a chemoselective double Michael addition to yield spirocyclic compounds. libretexts.org

The stereoselectivity of the Michael addition can often be controlled by using chiral organocatalysts, which enables the synthesis of enantiomerically enriched products. nih.gov This approach has been successfully applied to the addition of ketones to nitroolefins, a reaction analogous to the potential reactivity of dibenzylidenecyclohexanone.

Beyond Michael additions, the carbonyl group and the double bonds of this compound can undergo other types of addition reactions.

Addition of Grignard Reagents: Grignard reagents typically add to the carbonyl group (a 1,2-addition) of α,β-unsaturated ketones to form tertiary alcohols after workup. stackexchange.commasterorganicchemistry.commasterorganicchemistry.com The reaction with this compound would be expected to yield a di-tertiary alcohol, with the Grignard reagent adding to the central carbonyl group. The presence of bulky substituents on either the Grignard reagent or the cyclohexanone ring can influence the reaction's outcome. dalalinstitute.com

Reaction with Hydrazine (B178648): The reaction of α,β-unsaturated ketones with hydrazine is a well-established method for the synthesis of pyrazolines. nih.govorganic-chemistry.orgnih.gov In the case of this compound, the reaction with hydrazine hydrate (B1144303) in the presence of a suitable solvent like glacial acetic acid or ethanol (B145695) leads to the formation of a pyrazoline ring fused to the cyclohexanone core. spectrabase.comelifesciences.org This transformation typically proceeds through the initial formation of a hydrazone followed by an intramolecular cyclization. libretexts.orglibretexts.org

Catalytic Hydrogenation: The double bonds and the carbonyl group in this compound can be reduced via catalytic hydrogenation. The selectivity of the hydrogenation depends on the catalyst and reaction conditions. For example, using certain catalysts, it is possible to selectively reduce the double bonds while leaving the carbonyl group intact, or to reduce both the double bonds and the carbonyl group to the corresponding alcohol. The hydrogenation of similar systems, such as nitrocyclohexane, has been studied to produce various valuable products like cyclohexanone oxime and cyclohexylamine. rsc.orgresearchgate.netcolab.ws

Cycloaddition Reactions

The conjugated diene-like systems within this compound make it a potential substrate for cycloaddition reactions, a powerful tool for the construction of cyclic and heterocyclic systems.

Diels-Alder Reaction: The exocyclic diene systems in this compound can potentially act as the diene component in a [4+2] Diels-Alder cycloaddition with a suitable dienophile. sigmaaldrich.comwikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction would lead to the formation of complex polycyclic structures. The feasibility and stereochemical outcome of such a reaction would be influenced by the electronic nature of both the diene and the dienophile, as well as steric factors. While specific examples with this compound are not extensively documented, the general reactivity of α,β-unsaturated ketones in Diels-Alder reactions is well-established.

[3+2] Cycloaddition: this compound can react with 1,3-dipoles to afford five-membered heterocyclic rings. A notable example is the reaction with hydrazonoyl chlorides in the presence of a base, which proceeds via a [3+2] cycloaddition to yield pyrazoline derivatives. rsc.org

Hydrolytic Cleavage and Retro-Claisen-Schmidt Processes

Under forcing conditions, this compound can undergo cleavage reactions.

In high-temperature water (220–250 °C) under microwave conditions and without an added catalyst, this compound and its derivatives undergo retro-Claisen-Schmidt reactions. This process involves the hydrolytic attack at the benzylic position, leading to the cleavage of one of the benzylidene groups to form a 2-benzylidenecyclohexanone (B74925) derivative and liberating an aryl aldehyde. Derivatives with either electron-donating or electron-withdrawing groups on the aromatic rings were found to be more susceptible to this hydrolysis than the parent compound.

Table 2: 1H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities | Reference |

|---|---|---|---|

| 2,6-Bis(4-chlorobenzylidene)cyclohexanone | - | 7.63 (s, 2H), 7.29 (d, 4H), 7.27 (d, 4H), 2.80 (t, 4H), 1.72 (quintet, 2H) | rsc.org |

| 2,6-Bis(4-methoxybenzylidene)cyclohexanone | DMSO-d6 | 7.76 (s, 2H), 7.45 (d, 4H), 6.93 (d, 4H), 3.84 (s, 6H), 2.92 (t, 4H), 1.73 (m, 2H) | rsc.orgspectrabase.com |

| 2,6-Bis(cinnamylidene)cyclohexanone | - | 7.50 (d, 6H), 7.37 (t, 2H), 7.36 (t, 4H), 7.07 (t, 2H), 6.97 (d, 2H), 2.8 (t, 4H), 1.8 (quintet, 2H) | rsc.org |

Influence of Substituent Effects on Hydrolysis Susceptibility

The stability of this compound and its derivatives towards hydrolysis is a critical factor in their application, particularly in aqueous environments or under specific reaction conditions. Research into the behavior of these compounds in high-temperature water has revealed that they can undergo retro-Claisen-Schmidt reactions. researchgate.net This process involves the hydrolytic cleavage at the benzylic position, resulting in the formation of a 2-benzylidenecyclohexanone derivative and the corresponding aryl aldehyde. researchgate.net

Interestingly, the susceptibility to this hydrolytic pathway is influenced by the electronic nature of the substituents on the aryl rings. It has been observed that derivatives with either electron-donating or electron-withdrawing groups are more prone to hydrolysis compared to the unsubstituted parent compound, this compound. researchgate.net This suggests that any perturbation of the electron density of the system, either by pushing or pulling electrons, can facilitate the cleavage of the carbon-carbon double bond.

While the general trend has been established, detailed kinetic data on the hydrolysis rates for a wide range of substituted derivatives is an area for further investigation. Such data would provide a more quantitative understanding of the substituent effects on the hydrolytic stability of these compounds.

Table 1: Influence of Substituents on Hydrolysis of 2,6-Dibenzylidenecyclohexanone Derivatives

| Substituent Type | Position on Aryl Ring | Observed Effect on Hydrolysis Susceptibility |

| Electron-donating groups | Aryl rings | Increased susceptibility compared to unsubstituted compound. researchgate.net |

| Electron-withdrawing groups | Aryl rings | Increased susceptibility compared to unsubstituted compound. researchgate.net |

| Unsubstituted | - | Serves as the baseline for comparison. researchgate.net |

This table is based on the general findings that both electron-donating and electron-withdrawing groups increase the susceptibility to hydrolysis. researchgate.net Specific comparative rates are not available in the provided search results.

Functional Group Interconversions and Derivatization

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives through functional group interconversions. These transformations are key to modulating the electronic, optical, and biological properties of the resulting compounds.

Synthesis of Substituted Dibenzylidene Cyclohexanones

The most common method for the synthesis of symmetrically substituted 2,6-dibenzylidenecyclohexanones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of two equivalents of a substituted aromatic aldehyde with one equivalent of cyclohexanone. Sodium hydroxide is a commonly used catalyst for this transformation. kuet.ac.bd

A variety of substituted benzaldehydes can be employed to introduce different functional groups onto the benzylidene moieties. For instance, derivatives with electron-donating groups, such as methoxy (B1213986) (-OCH3) and dimethylamino (-N(CH3)2), as well as derivatives with electron-withdrawing groups, like chloro (-Cl) and nitro (-NO2), have been successfully synthesized. kuet.ac.bd The choice of substituent significantly impacts the spectral properties of the resulting compounds. kuet.ac.bd For example, the presence of a strong electron-donating group like dimethylamino leads to a significant bathochromic (red) shift in the UV-Vis absorption spectrum compared to the unsubstituted compound. kuet.ac.bd

Table 2: Examples of Synthesized Symmetrically Substituted 2,6-Dibenzylidenecyclohexanone Derivatives

| Substituent | Reagents | Resulting Compound |

| 4-N,N-dimethylamino | 4-(N,N-dimethylamino)benzaldehyde, Cyclohexanone, NaOH | 2,6-Bis-(4-dimethylamino-benzylidene)-cyclohexanone kuet.ac.bd |

| 4-methoxy | 4-methoxybenzaldehyde, Cyclohexanone, NaOH | 2,6-Bis-(4-methoxy-benzylidene)-cyclohexanone kuet.ac.bd |

| 4-chloro | 4-chlorobenzaldehyde, Cyclohexanone, NaOH | 2,6-Bis-(4-chloro-benzylidene)-cyclohexanone kuet.ac.bd |

| 4-nitro | 4-nitrobenzaldehyde, Cyclohexanone, NaOH | 2,6-Bis-(4-nitro-benzylidene)-cyclohexanone kuet.ac.bd |

Preparation of Unsymmetrically Substituted Derivatives

The synthesis of unsymmetrically substituted 2,6-dibenzylidenecyclohexanones requires a more controlled, stepwise approach to the Claisen-Schmidt condensation. This allows for the introduction of two different substituted benzylidene groups onto the cyclohexanone ring. While specific details on the stepwise synthesis are limited in the provided results, the existence and study of such compounds indicate that their preparation is feasible.

For example, a series of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives containing a nitrobenzylidene moiety and another substituted benzylidene group have been synthesized and evaluated for their biological activity. This highlights the importance of unsymmetrical substitution patterns in tuning the pharmacological profile of these compounds.

Application as Precursors for Heterocyclic Compound Synthesis

The α,β-unsaturated ketone functionalities in this compound and its derivatives make them valuable precursors for the synthesis of various heterocyclic compounds. The conjugated system is susceptible to reactions with binucleophiles, leading to the formation of new ring systems.

A notable application is in the synthesis of indazole derivatives. For instance, (2E,6E)-2,6-dibenzylidenecyclohexanone can be reacted with hydrazine hydrate in the presence of a mild catalyst like ammonium (B1175870) chloride to yield (E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole. This transformation demonstrates the utility of the dibenzylidene cyclohexanone framework in constructing more complex, biologically relevant heterocyclic structures.

Spectroscopic Characterization and Structural Elucidation of 2z,6e 2,6 Dibenzylidenecyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise stereochemistry of dibenzylidenecyclohexanone isomers. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial orientation of atoms within the molecule.

The ¹H NMR spectrum provides critical information for distinguishing between the (2Z,6E) and (2E,6E) isomers, primarily through the chemical shifts of the vinylic protons. In the symmetrical (2E,6E) isomer, both exocyclic double bonds have the E-configuration, resulting in a single signal for the two equivalent vinylic protons. nih.gov This signal for (2E,6E)-2,6-dibenzylidenecyclohexanone typically appears as a singlet around δ 7.80 ppm. acs.org The aromatic protons of the two equivalent phenyl groups appear as multiplets in the range of δ 7.34-7.47 ppm. acs.orgkuet.ac.bd The protons on the cyclohexanone (B45756) ring appear as multiplets, with the four allylic protons (at C3 and C5) at approximately δ 2.96 ppm and the two protons at C4 around δ 1.80 ppm. nih.gov

Table 1: Representative ¹H NMR Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone (Data presented for comparison)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Vinylic (=CH) | ~7.80 | s | acs.org |

| Aromatic (Ar-H) | 7.34 - 7.47 | m | acs.orgkuet.ac.bd |

| Allylic (-CH₂) | ~2.96 | m | nih.gov |

| Cyclohexanone (-CH₂) | ~1.80 | m | nih.gov |

The ¹³C NMR spectrum further confirms the structure and stereochemistry. For the symmetric (2E,6E) isomer, the spectrum shows a reduced number of signals due to molecular symmetry. The carbonyl carbon (C=O) signal is typically found around δ 190.4 ppm. researchgate.net The vinylic carbons give rise to signals for the α-carbon (attached to the ring) and the β-carbon (attached to the phenyl group). Other characteristic signals include those for the methylene (B1212753) carbons of the cyclohexanone ring and the carbons of the aromatic rings. researchgate.netrsc.org

In the case of (2Z,6E)-2,6-dibenzylidenecyclohexanone, the loss of symmetry would lead to a doubling of many of the carbon signals. The two benzylidene groups being inequivalent would result in two distinct sets of signals for the vinylic and aromatic carbons. The steric compression associated with the Z-substituent is expected to cause an upfield shift (shielding) for the carbons of the Z-benzylidene group and adjacent ring carbons compared to their counterparts in the E-benzylidene group. This difference in chemical shifts is a definitive indicator of the (Z,E) stereochemistry.

Table 2: Representative ¹³C NMR Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone (Data presented for comparison)

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O | 190.41 | researchgate.net |

| Vinylic C (ring side) | 136.96 | researchgate.net |

| Vinylic C (phenyl side) | 136.01 | researchgate.net |

| Aromatic C (quaternary) | 136.23 | researchgate.net |

| Aromatic C-H | 128.41 - 130.39 | researchgate.net |

| Allylic CH₂ | 28.48 | researchgate.net |

| Cyclohexanone CH₂ | 23.04 | researchgate.net |

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for unambiguously determining stereochemistry by identifying atoms that are close in space, regardless of their bonding connectivity. libretexts.org While techniques like COSY and HMBC establish through-bond correlations, they cannot readily distinguish between stereoisomers. libretexts.org

For dibenzylidenecyclohexanone, a NOESY experiment can differentiate between the (E) and (Z) configurations. In the (E) isomer, the vinylic proton is oriented away from the cyclohexanone ring. In the (Z) isomer, the vinylic proton is positioned on the same side as the carbonyl group, leading to a closer proximity to the allylic protons (C3-H₂ and C5-H₂) of the cyclohexanone ring.

A NOESY spectrum of the (2Z,6E) isomer would be expected to show a spatial correlation (a cross-peak) between the vinylic proton of the Z-configured double bond and the nearby allylic protons on the cyclohexanone ring. Conversely, the vinylic proton of the E-configured double bond would not show this correlation. Furthermore, analysis of NOESY spectra can reveal through-space correlations between the vinylic protons and the ortho-protons of the attached benzene (B151609) rings, which helps to establish the preferred conformation of the molecule in solution. nih.gov The presence of a cross-peak between the H(6') aromatic proton and the H(3) methylene protons, and the absence of one between the H(2') proton and the vinylic proton, has been used to deduce the predominant conformers for the (E,E) isomer. nih.gov A similar detailed analysis would be instrumental in confirming the structure of the (2Z,6E) isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 2,6-dibenzylidenecyclohexanone (B188912) is characterized by strong absorptions corresponding to the carbonyl and alkene moieties.

The IR spectrum provides clear evidence for the α,β-unsaturated ketone framework. The most prominent absorption bands are:

C=O Stretch: A strong absorption band appears in the region of 1660-1670 cm⁻¹. acs.orgrsc.org This frequency is lower than that of a typical saturated cyclohexanone (around 1715 cm⁻¹) due to the extension of conjugation with the two benzylidene C=C double bonds, which decreases the double bond character of the carbonyl group.

C=C Stretch: Vibrations for the conjugated carbon-carbon double bonds (both vinylic and aromatic) are observed in the 1570-1610 cm⁻¹ region. researchgate.netrsc.org

C-H Stretch: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexanone ring appear just below 3000 cm⁻¹ (e.g., 2927-2950 cm⁻¹). acs.orgresearchgate.net

While IR spectroscopy is excellent for functional group identification, it is generally less effective than NMR for distinguishing between stereoisomers like (2Z,6E) and (2E,6E), as their IR spectra are often very similar.

Table 3: Characteristic IR Absorption Bands for 2,6-Dibenzylidenecyclohexanone

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3022 - 3030 | acs.org |

| Aliphatic C-H Stretch | 2927 - 2950 | acs.orgresearchgate.net |

| Conjugated C=O Stretch | 1661 - 1669 | acs.orgnih.gov |

| Conjugated C=C Stretch | 1574 - 1607 | acs.orgresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. 2,6-Dibenzylidenecyclohexanone possesses an extensive system of conjugated double bonds, giving rise to strong absorption in the UV region. The primary absorption is due to a π → π* electronic transition.

For the unsubstituted (2E,6E)-2,6-dibenzylidenecyclohexanone, the major absorption maximum (λ_max) is reported at approximately 330 nm when measured in ethanol (B145695). acs.org The position and intensity of this band are sensitive to the solvent polarity and the presence of substituents on the aromatic rings. acs.orgkuet.ac.bd

The stereochemistry of the double bonds influences the planarity and, consequently, the extent of conjugation in the molecule. The (2E,6E) isomer can adopt a relatively planar conformation, allowing for efficient π-electron delocalization. The (2Z,6E) isomer, however, would experience greater steric hindrance due to the Z-configured benzylidene group. This steric strain may force a twist in the molecule, reducing the effective conjugation. Such a disruption in planarity typically leads to a hypsochromic shift (a shift to a shorter wavelength) and/or a decrease in the molar absorptivity (intensity) of the main absorption band compared to the more planar (2E,6E) isomer. Therefore, a comparative UV-Vis analysis can serve as an additional method to help distinguish between the stereoisomers.

Analysis of Electronic Transitions and Conjugation

The electronic transitions of this compound and its derivatives are characterized by UV-Vis spectroscopy, which highlights the influence of the compound's extensive cross-conjugated system. nih.gov This system, composed of two benzylidene groups attached to a cyclohexanone ring, gives rise to characteristic absorption bands in the ultraviolet-visible spectrum. acs.org The parent compound, this compound, which lacks any substituents on the phenyl rings, exhibits an absorption maximum at approximately 330 nm in ethanol. acs.orgkuet.ac.bd This absorption is attributed to the π → π* electronic transitions within the conjugated α,β-unsaturated ketone framework. kuet.ac.bd

The position of the absorption maximum is sensitive to the nature of substituents on the benzylidene moieties. The introduction of electron-donating or electron-withdrawing groups can cause shifts in the absorption wavelength, known as bathochromic (red) or hypsochromic (blue) shifts, respectively. For instance, the presence of a strong electron-donating group like dimethylamine (B145610) (-N(CH₃)₂) results in a significant bathochromic shift, while an electron-withdrawing group like a nitro (-NO₂) group causes a smaller bathochromic shift compared to the unsubstituted compound. acs.orgkuet.ac.bd This behavior underscores the role of intramolecular charge transfer within the molecule. A hypsochromic shift is observed for the basic chalcone (B49325) framework when no substituent is present. kuet.ac.bd

The following table summarizes the absorption maxima (λmax) for this compound and some of its para-substituted derivatives in ethanol, illustrating the effect of substituents on the electronic transitions.

| Substituent (R) | Compound Name | λmax (nm) in Ethanol |

| -H | This compound | 330 acs.orgkuet.ac.bd |

| -Cl | 2,6-Bis-(4-chloro-benzylidene)-cyclohexanone | 333 acs.orgkuet.ac.bd |

| -NO₂ | 2,6-Bis-(4-nitro-benzylidene)-cyclohexanone | 340 acs.orgkuet.ac.bd |

| -OCH₃ | 2,6-Bis-(4-methoxy-benzylidene)-cyclohexanone | 359 acs.orgkuet.ac.bd |

| -N(CH₃)₂ | 2,6-Bis-(4-dimethylamino-benzylidene)-cyclohexanone | 452 acs.orgkuet.ac.bd |

Solvatochromic Behavior Studies

Solvatochromism, the change in a substance's color in response to the polarity of the solvent, is a notable characteristic of this compound and its derivatives. kuet.ac.bd This phenomenon arises from differential solvation of the ground and excited states of the molecule. kuet.ac.bd Studies have shown that these compounds exhibit a bathochromic shift (a shift to longer wavelengths) in their UV-Vis absorption spectra as the polarity of the solvent increases. researchgate.net

This behavior suggests that the excited state of the molecule is more polar than its ground state. kuet.ac.bd In polar protic solvents like ethanol, hydrogen bonding can occur, which stabilizes the polar excited state to a greater extent than the less polar ground state. kuet.ac.bdkuet.ac.bd This stabilization lowers the energy of the excited state, resulting in absorption at a longer wavelength. kuet.ac.bd The effect is generally observed in the order of increasing solvent polarity, for example, from dichloromethane (B109758) (DCM) to ethyl acetate (B1210297) to ethanol. kuet.ac.bd

The solvatochromic shifts for this compound and its derivatives in different solvents are presented in the table below.

| Substituent (R) | λmax in Dichloromethane (nm) | λmax in Ethyl Acetate (nm) | λmax in Ethanol (nm) |

| -H | 308 kuet.ac.bd | 323.5 kuet.ac.bd | 330 kuet.ac.bd |

| -Cl | 333 kuet.ac.bd | 328.5 kuet.ac.bd | 333 kuet.ac.bd |

| -NO₂ | 340 kuet.ac.bd | 336 kuet.ac.bd | 340 kuet.ac.bd |

| -OCH₃ | 340.5 kuet.ac.bd | 352 kuet.ac.bd | 359 kuet.ac.bd |

| -N(CH₃)₂ | 358.5 kuet.ac.bd | 421.5 kuet.ac.bd | 452 kuet.ac.bd |

Acidochromic Behavior Studies

Acidochromism refers to the reversible color change of a compound upon a change in pH. This property has been observed in certain derivatives of this compound, most notably in 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone. acs.orgkuet.ac.bdresearchgate.net This specific compound exhibits a distinct color change when it interacts with acids. kuet.ac.bd

The acidochromic behavior is attributed to the protonation of the electron-donating dimethylamino groups (-N(CH₃)₂) in an acidic environment. acs.orgmdpi.com This protonation leads to the formation of a quaternary ammonium (B1175870) salt, which deactivates the resonance system of the chromophore. acs.orgresearchgate.net The alteration of the electronic structure results in a visible change in the color of the solution and the appearance of new absorption bands in its spectrum. mdpi.com Similar behavior has been noted for other derivatives, such as those containing hydroxy substituents, which also display changes in their absorption spectra upon the addition of acids or bases. mdpi.comresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical analytical technique used for the structural elucidation and identification of this compound. The technique provides precise information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight and elemental composition. rsc.org

For this compound, the molecular formula is C₂₀H₁₈O. guidechem.comnih.gov This corresponds to a calculated molecular weight of approximately 274.36 g/mol . guidechem.comnih.govfishersci.com Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak corresponding to this mass, confirming the identity of the compound. guidechem.comnist.gov The fragmentation pattern observed in the mass spectrum can further provide structural information, helping to confirm the presence of the benzylidene and cyclohexanone fragments.

Lack of Crystallographic Data for this compound Isomer

Following a comprehensive review of available scientific literature, detailed crystallographic and conformational analysis data from single-crystal X-ray diffraction studies for the specific isomer this compound could not be located. The vast majority of published research focuses on the more thermodynamically stable (2E,6E) isomer of this compound.

Chemical databases confirm the existence of the (2Z,6E) isomer, identified by CAS Registry Number 251909-29-2. nih.govchemspider.com However, experimental determination of its three-dimensional structure, including its crystal system, unit cell parameters, molecular packing, and precise conformational details, is not present in the accessed research articles.

Studies on dibenzylidenecycloalkanones consistently show that the (E,E)-isomers are the most commonly synthesized and analyzed. nih.govnih.gov The synthesis and isolation of a pure (Z,E) isomer for single-crystal X-ray diffraction can be challenging, which may account for the absence of this specific data in the literature.

While extensive crystallographic information exists for the (2E,6E) isomer and its various substituted derivatives, which typically adopt sofa, half-chair, or distorted chair conformations, this data cannot be attributed to the (2Z,6E) isomer as per the strict requirements of this article's focus. nih.govacs.org The spatial arrangement and intermolecular interactions would differ significantly between the two isomers.

Due to the absence of specific single-crystal X-ray diffraction studies for this compound in the available literature, the detailed analysis for the sections outlined below cannot be provided at this time.

Crystallographic Analysis and Molecular Conformation of 2z,6e 2,6 Dibenzylidenecyclohexanone

Dihedral Angles and Spatial Arrangement of Benzylidene Moieties

Further experimental research would be required to elucidate the precise crystallographic and conformational characteristics of the (2Z,6E)-2,6-dibenzylidenecyclohexanone isomer.

Computational Chemistry and Theoretical Modeling of 2z,6e 2,6 Dibenzylidenecyclohexanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of dibenzylidenecyclohexanone-based compounds. acs.org Researchers employ various functionals and basis sets to achieve accurate predictions. Commonly used methods include the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0 functionals, often paired with Pople-style basis sets like 6-311G+(d,p) or 6-31+G(d,p). acs.orgnih.gov In some studies, the APFD (Austin-Frisch-Petersson with dispersion) functional has also been utilized to optimize geometries. nih.gov These calculations are fundamental for determining optimized molecular structures, electronic properties, and predicting spectroscopic behavior. acs.orgnih.gov

DFT calculations provide detailed information about the most stable three-dimensional arrangement of atoms in (2Z,6E)-2,6-dibenzylidenecyclohexanone. Theoretical geometry optimizations have shown that while the molecule possesses a degree of flatness, it is generally nonplanar. nih.gov This nonplanarity is a crucial feature, as it influences how the molecules pack together in a crystal lattice. nih.gov

The calculated structural parameters are often in good agreement with experimental data obtained from X-ray diffraction. nih.gov A key parameter in describing the conformation is the torsion angle. For the parent compound, (2E,6E)-2,6-dibenzylidenecyclohexanone, a notable torsion angle has been computationally determined, which correlates with the properties of various substituted derivatives. nih.gov

| Compound | Substituent | 5-4-3-2 Torsion Angle (°) |

|---|---|---|

| 1a | H | 25 |

| 1b-d | Varies (e.g., p-Cl) | 21–23 |

| 1e,f | Varies (e.g., p-N(CH3)2) | 16–17 |

The data indicates that the degree of twisting in the molecule changes with different substituents on the benzylidene rings, which in turn is correlated with the electron-donating ability of the substituent. nih.gov

Frontier Molecular Orbital (FMO) analysis is a critical component of computational studies on this compound, offering insights into its chemical reactivity and electronic transitions. nih.gov The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgchemspider.com The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. rsc.orgpku.edu.cn Conversely, the LUMO acts as an electron acceptor, and its energy is associated with the molecule's electrophilicity and electron affinity. rsc.orgpku.edu.cn

For this compound, calculations show that the HOMO and LUMO are delocalized across the conjugated system of double bonds and benzene (B151609) rings. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. pku.edu.cn

Theoretical studies have successfully correlated calculated FMO energies with experimentally determined electrochemical properties. For instance, the calculated vertical ionization potentials (related to HOMO energy) and electron affinities (related to LUMO energy) show a good trend with experimental oxidation and reduction potentials measured by cyclic voltammetry. nih.gov This demonstrates that electron detachment (oxidation) primarily occurs from the HOMO, while electron attachment (reduction) happens at the LUMO. nih.gov

| Orbital | Calculated Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -5.9209 | Located mainly on the phenol (B47542) and partially on the cyclohexanone (B45756) rings |

| LUMO | -2.1221 | Located over the entire molecule except for the phenol ring |

| Energy Gap | 3.7988 | N/A |

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the spectroscopic properties of this compound. nih.gov These calculations can accurately forecast the vertical absorption spectra, which correspond to the wavelengths of maximum absorption (λmax) in UV-Vis spectroscopy. nih.gov

The calculated absorption maxima are often compared with experimental values to validate the computational model. For the unsubstituted compound, calculations at the TD-SDF/DFT/B3LYP/6-311G+(d,p) level predicted a λmax of 360 nm in dichloromethane (B109758), which is comparable to the experimental value of 308 nm. nih.gov While there can be a numerical difference, the trends observed upon changing substituents or solvents are often well-reproduced by the calculations. nih.gov

Molecular Modeling Studies of Reaction Mechanisms

Theoretical modeling has been applied to understand the potential reactivity and reaction mechanisms of this compound. One area of investigation is its potential for [2+2]-photocycloaddition (PCA) reactions, a process where two double bonds react to form a four-membered ring. nih.gov Computational studies of the molecule's optimized geometry revealed that it is generally nonplanar. nih.gov This nonplanar structure prevents the close, parallel alignment of double bonds between adjacent molecules in the solid state, which is necessary for the PCA reaction to occur. nih.govacs.org Therefore, molecular modeling suggests that a [2+2]-photocycloaddition reaction in the solid state is unlikely without the use of a supramolecular template to pre-organize the molecules into a suitable geometry. nih.gov

Another reaction mechanism studied computationally is protonation. For a derivative, 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, DFT calculations were used to investigate its acidochromic behavior. The results showed that the protonation of the dimethylamino group was highly favorable, with a calculated energy change of 211 kcal/mol in the gas phase, which is consistent with experimental observations. acs.org

Solvent Effects in Theoretical Frameworks

The influence of solvents on the properties of this compound is a crucial aspect that can be effectively modeled using theoretical frameworks. The solvatochromic behavior (the change in color or absorption spectrum with solvent polarity) has been studied both experimentally and computationally. nih.gov

To account for solvent effects, calculations often incorporate a Polarizable Continuum Model (PCM), such as the dielectric polarizable continuum model (DPCM). nih.gov This approach simulates the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in different solvent environments. semanticscholar.org

Theoretical studies have shown that for dibenzylidene cyclohexanones, an increase in the polarity of the solvent leads to a decrease in the energy of the excited state. nih.gov This is because the molecule becomes more polarized in its excited state, and this polar structure is stabilized by polar solvents. nih.gov This stabilization results in a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, a trend that is consistent with experimental findings. nih.gov

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) |

|---|---|---|

| Dichloromethane | 308 | 360 |

| Ethyl acetate (B1210297) | 323.5 | 359 |

| Ethanol (B145695) | 330 | 361 |

Applications in Advanced Chemical Materials and Functional Systems

Development of Liquid Crystal Materials

The incorporation of the 2,6-dibenzylidenecyclohexanone (B188912) framework into molecular structures has been shown to induce or enhance liquid crystalline behavior. The rigid core of the molecule, combined with the potential for introducing flexible side chains, allows for the design of molecules with specific mesomorphic properties.

Detailed research has demonstrated that bis-chalcone compounds derived from cyclohexanone (B45756) can exhibit liquid crystalline phases. researchgate.net The introduction of terminal alkoxy chains of varying lengths onto the phenyl rings of the dibenzylidene moiety is a key strategy to promote the formation of these mesophases. For instance, cyclopentanone (B42830) and cyclohexanone based bis-chalcone compounds bearing octyloxy chains at the para position of the benzylidene rings have been found to stabilize both smectic (SmA and SmC) and nematic (N) liquid crystal phases. researchgate.net In contrast, analogous compounds based on an acetone (B3395972) core did not show any mesomorphic behavior, highlighting the importance of the central ring structure. researchgate.net The thermal stability and the temperature range of these mesophases are influenced by the length of the terminal alkoxy chains. sciensage.info Generally, an increase in the length of the alkyl chain can modulate the transition temperatures.

Mesomorphic Properties of Cycloalkanone-Based Bis-Chalcone Derivatives

| Central Core | Terminal Substituent | Observed Mesophases | Reference |

|---|---|---|---|

| Cyclohexanone | p-Octyloxy | Smectic (SmA, SmC), Nematic (N) | researchgate.net |

| Cyclopentanone | p-Octyloxy | Smectic (SmA, SmC), Nematic (N) | researchgate.net |

| Acetone | p-Octyloxy | None | researchgate.net |

| Chalcone-Schiff Base | Varying Alkoxy Chains (C8-C12) | Nematic | sciensage.info |

| Chalcone-Schiff Base | Higher Alkoxy Chains | Smectic A | sciensage.info |

Engineering of Photochromic Materials

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property of 2,6-dibenzylidenecyclohexanone and its derivatives. This phenomenon is primarily attributed to the E/Z isomerization of the exocyclic double bonds and, in some cases, [2+2] photocycloaddition reactions. nih.gov

Studies on derivatives such as 2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH) have elucidated the photochromic mechanism. Before UV irradiation, these compounds typically exhibit an absorption maximum corresponding to the π-π* transition of the conjugated C=C bonds. sciensage.info Upon irradiation with UV light (e.g., 254 nm or 365 nm), the intensity of this absorption band decreases, indicating the disruption of the double bond conjugation. sciensage.info This is often accompanied by the appearance of a new absorption band at a shorter wavelength, suggesting the formation of a new structure through a cycloaddition reaction. sciensage.info The rate of this photoisomerization can be influenced by the irradiation wavelength and the solvent medium. sciensage.info For instance, the photoisomerization of BZCH was found to be faster under 254 nm UV light compared to 365 nm. sciensage.info

Photochromic Behavior of 2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH)

| Solvent | Initial λmax (nm) | Irradiation Wavelength (nm) | Observed Change | Reference |

|---|---|---|---|---|

| Chloroform (CHCl3) | 363 | 254 | Decrease in λmax intensity, slight increase in absorption around 278 nm | sciensage.info |

| Dimethyl Sulfoxide (DMSO) | 369 | 254 | Decrease in λmax intensity, slight increase in absorption around 278 nm | sciensage.info |

The substituents on the benzylidene rings can also significantly influence the absorption properties. Electron-donating groups like methoxy (B1213986) (-OCH3) can cause a bathochromic (red) shift in the absorption maxima, while electron-withdrawing groups have a lesser effect. ucf.edu

Integration in Optical Switches and Optical Memories

The photochromic nature of (2Z,6E)-2,6-dibenzylidenecyclohexanone derivatives makes them promising candidates for applications in optical switches and data storage. frontiersin.org An optical switch can be created by utilizing a material that can be reversibly transitioned between two states with different optical properties using light. The two isomeric forms of a photochromic molecule, with their distinct absorption spectra, can represent the "on" and "off" states of a switch.

Similarly, for optical memory applications, these two states can correspond to the binary "0" and "1". Information can be written by using a specific wavelength of light to induce a photochemical transformation, read by probing the state of the molecules (e.g., through fluorescence, which may be present in one form but not the other), and erased by using another wavelength of light to revert the molecules to their original state. For instance, data can be recorded in a photochromic medium via a multi-photon process, leading to localized photoconversion. The stored information can then be read out by detecting the fluorescence emission from the photoconverted molecules upon excitation with a different laser wavelength. The data can be erased by irradiating with yet another wavelength, allowing for the rewriting of information. While the fundamental principles are well-established, the practical application of this compound in these devices is an active area of research, with a focus on optimizing parameters like switching speed, fatigue resistance, and the number of read/write cycles.

Role in Nonlinear Optical (NLO) Materials

Derivatives of 2,6-dibenzylidenecyclohexanone, which belong to the broader class of chalcones, are known to exhibit significant third-order nonlinear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics, including optical limiting and all-optical switching. nih.gov The NLO response in these molecules arises from the delocalization of π-electrons across the conjugated system, which can be influenced by the presence of electron-donating and electron-withdrawing groups on the aromatic rings.

The third-order NLO properties are typically characterized by the nonlinear refractive index (n₂) and the third-order nonlinear susceptibility (χ⁽³⁾). The Z-scan technique is a common method used to measure these parameters. ucf.eduarxiv.org Studies on related chalcone (B49325) derivatives have shown that these molecules can possess substantial NLO coefficients. For example, a poly(thiophene azine) derivative, investigated using the Z-scan technique at 1550 nm, exhibited a χ⁽³⁾ value of (2.4 ± 0.4) x 10⁻¹³ esu in solution and a significantly enhanced value of (4.4 ± 1.1) x 10⁻¹¹ esu in a thin film. nih.gov This enhancement in the solid state is attributed to a more ordered structure and greater π-electron delocalization due to interchain interactions. nih.gov

The molecular-level NLO response is quantified by the second hyperpolarizability (γ). For the same poly(thiophene azine), γ was estimated to be (4.5 ± 0.7) x 10⁻³⁴ esu in solution and (5.0 ± 0.8) x 10⁻³³ esu in a film. nih.gov The strategic placement of donor and acceptor groups on the chalcone framework can further enhance these NLO properties.

Third-Order NLO Properties of a Related Poly(thiophene azine) Derivative

| Sample Form | Third-Order Susceptibility (χ⁽³⁾) (esu) | Nonlinear Refractive Index (n₂) (cm²/W) | Second Hyperpolarizability (γ) (esu) | Reference |

|---|---|---|---|---|

| Solution | (2.4 ± 0.4) x 10⁻¹³ | (4.0 ± 0.7) x 10⁻¹⁵ | (4.5 ± 0.7) x 10⁻³⁴ | nih.gov |

| Thick Film | (4.4 ± 1.1) x 10⁻¹¹ | (6.6 ± 1.0) x 10⁻¹³ | (5.0 ± 0.8) x 10⁻³³ | nih.gov |

Future Research Directions and Emerging Trends in 2z,6e 2,6 Dibenzylidenecyclohexanone Chemistry

Novel and Sustainable Synthetic Methodologies

The classical synthesis of dibenzylidenecyclohexanones relies on the Claisen-Schmidt condensation, an aldol-crotonic condensation of a cycloalkanone with two equivalents of an aldehyde. nih.govmdpi.com While effective, traditional methods often utilize strong bases like sodium hydroxide (B78521) or potassium hydroxide in ethanol (B145695), which can present challenges in terms of waste and energy consumption. mdpi.comnih.gov The future of synthesizing (2Z,6E)-2,6-dibenzylidenecyclohexanone and its analogues lies in greener, more efficient catalytic approaches.

Emerging research focuses on methodologies that minimize environmental impact and improve reaction efficiency. rsc.org This includes the use of solid catalysts, such as sulfated titania (TiO₂), which can facilitate the reaction under solvent-free conditions with microwave irradiation, leading to high yields in very short reaction times. chemicalbook.com Other solid base catalysts reported for similar condensations include hydrotalcites (like Mg/Al-LDH) and solid NaOH. researchgate.net The development of reusable and highly selective catalysts is a primary goal. researchgate.net Future work will likely explore immobilized catalysts that allow for easy separation and recycling, aligning with the principles of a circular economy. rsc.orgresearchgate.net The challenge remains to control the stereoselectivity to favor the formation of the less stable Z-isomer on one of the double bonds.

| Methodology | Catalyst/Conditions | Key Advantages | Research Focus |

|---|---|---|---|

| Classical Claisen-Schmidt | NaOH or KOH in Ethanol | Well-established, simple procedure. nih.gov | Improving yields and reducing waste. |

| Microwave-Assisted Synthesis | Sulfated TiO₂-P₂₅, Solvent-free | Rapid reaction times (e.g., ~2 mins), high yields (up to 98%). chemicalbook.com | Stereoselective control for Z/E isomers. |

| Solid-Base Catalysis | Mg/Al-LDH, Solid NaOH | Heterogeneous catalysis, easier product purification. researchgate.net | Catalyst reusability and efficiency. |

| Continuous Flow Synthesis | Immobilized Catalysts | Scalability, improved safety and control. researchgate.net | Optimizing flow conditions for specific isomers. |

Advanced Spectroscopic and Structural Characterization Techniques for Isomeric Purity

A significant challenge in the chemistry of this compound is the definitive characterization and quantification of its isomeric purity. An intrinsic feature of dienones is their existence as E- and Z-isomers. nih.gov For cyclohexanone (B45756) derivatives, the (E,E)-isomer is generally the most stable and predominantly formed. nih.gov Differentiating the (2Z,6E) isomer from the (2E,6E) and (2Z,6Z) isomers requires sophisticated analytical techniques.

While standard methods like ¹H NMR, IR, and UV-Vis spectroscopy are used for initial characterization, more advanced approaches are necessary for unambiguous isomeric assignment. nih.govkuet.ac.bd High-resolution X-ray diffraction is a powerful tool for establishing the solid-state geometry of these molecules. nih.govmdpi.comnih.gov However, isomers may interconvert in solution, necessitating techniques that can probe their structure in that state. nih.gov

Future research will increasingly rely on advanced NMR techniques. Two-dimensional NMR spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide crucial information about through-space interactions between protons, helping to distinguish between the syn and anti conformers that relate to the Z and E configurations. acs.org For example, the presence or absence of a cross-peak between a vinylic proton and the ortho-protons of the adjacent benzene (B151609) ring can help determine the conformation around the single bond connecting the ring to the double bond. acs.org The development of hyphenated techniques and in-situ monitoring will be crucial for understanding the dynamics of isomerization.

| Technique | Information Provided | Future Trend/Advancement |

|---|---|---|

| X-ray Diffraction | Unambiguous solid-state structure and geometry (E/Z configuration). nih.govnih.gov | In-situ crystallography to study light- or heat-induced isomeric changes. |

| 2D NMR (NOESY) | Through-space proton correlations to determine conformation in solution. acs.org | Quantitative NOESY and computational NMR to determine isomer ratios accurately. acs.org |

| UV-Vis Spectroscopy | Information on the electronic conjugation system; isomers have distinct absorption maxima. kuet.ac.bdacs.org | Time-resolved spectroscopy to track isomerization kinetics. |

| Infrared (IR) Spectroscopy | Trans isomers often show a characteristic band around 960-970 cm⁻¹ for the C-H out-of-plane bend, which is absent in cis isomers. copbela.org | Coupling with computational predictions for more precise spectral assignment. |

Expansion of Chemical Reactivity and Derivatization Pathways

The cross-conjugated dienone moiety in this compound offers a wealth of reactivity. The two α,β-unsaturated ketone systems can participate in various chemical transformations. nih.govnih.gov A key area of future research is the controlled and selective reaction at one of the two reactive sites, which is complicated by their similar chemical environments.

One promising avenue is the [2+2] photocycloaddition (PCA) reaction, where the double bonds can dimerize upon exposure to light. mdpi.comnih.gov Controlling the stereoselectivity of this reaction, particularly in the solid state, could be achieved through supramolecular preorganization, for instance, by using templates or co-crystallizing with other molecules to dictate the alignment of the double bonds. nih.govnih.gov Further exploration of Michael additions, epoxidations, and cycloadditions at the electron-deficient double bonds could lead to a vast library of new derivatives with complex three-dimensional structures.

Derivatization is not limited to the dienone core. The synthesis can be readily adapted by using substituted benzaldehydes to install a wide range of functional groups on the phenyl rings. nih.govacs.org This allows for the fine-tuning of the molecule's electronic and photophysical properties. Future work will focus on creating derivatives with specific functionalities, such as ionophoric groups (e.g., crown ethers) for ion sensing or redox-active moieties for electronic materials. nih.govacs.org

Deeper Computational and Theoretical Insights into Reactivity and Structure-Property Relationships